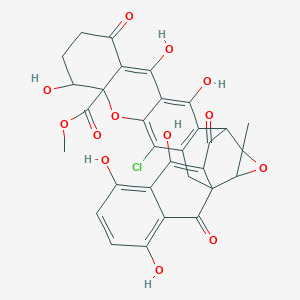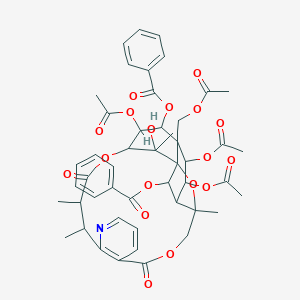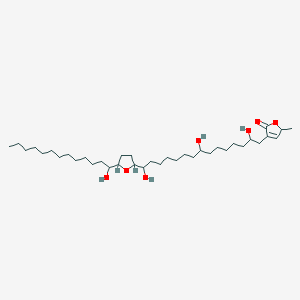![molecular formula C17H18BrN3O2S B238577 N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as BPTB and is primarily used in the field of biochemistry and molecular biology.
Mecanismo De Acción
BPTB works by binding to the active site of UbcH5b, preventing the enzyme from carrying out its usual function. This binding leads to the accumulation of intracellular proteins that are normally degraded by the ubiquitin-proteasome system. The inhibition of UbcH5b by BPTB has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
The inhibition of UbcH5b by BPTB has been shown to have a significant impact on the cellular processes, including DNA repair, cell cycle progression, and apoptosis. BPTB has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy. Additionally, BPTB has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BPTB in lab experiments include its specificity for UbcH5b and its ability to induce apoptosis in cancer cells. However, the limitations of using BPTB include its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on BPTB. One potential area of research is the development of BPTB analogs with improved solubility and potency. Another area of research is the investigation of the role of UbcH5b in other cellular processes. Furthermore, the potential applications of BPTB in cancer therapy and anti-inflammatory treatments warrant further investigation.
Conclusion:
In conclusion, N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide, also known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPTB inhibits the activity of the enzyme UbcH5b, leading to the accumulation of intracellular proteins and the induction of apoptosis in cancer cells. While BPTB has several advantages for lab experiments, including its specificity for UbcH5b, it also has limitations, including its low solubility in water. Future research on BPTB should focus on developing analogs with improved solubility and potency and investigating its potential applications in cancer therapy and anti-inflammatory treatments.
Métodos De Síntesis
The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide involves the reaction of 5-bromopyridine-2-carbonyl chloride with 4-butoxyaniline in the presence of sodium thiocyanate. This reaction results in the formation of N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide as a white solid with a purity of more than 98%.
Aplicaciones Científicas De Investigación
BPTB has been widely used in scientific research due to its ability to inhibit the activity of the enzyme, ubiquitin-conjugating enzyme E2 N (UbcH5b). This enzyme is involved in the ubiquitin-proteasome system, which is responsible for the degradation of intracellular proteins. The inhibition of UbcH5b by BPTB has been shown to have a significant impact on the cellular processes, including DNA repair, cell cycle progression, and apoptosis.
Propiedades
Nombre del producto |
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide |
|---|---|
Fórmula molecular |
C17H18BrN3O2S |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide |
InChI |
InChI=1S/C17H18BrN3O2S/c1-2-3-10-23-14-7-4-12(5-8-14)16(22)21-17(24)20-15-9-6-13(18)11-19-15/h4-9,11H,2-3,10H2,1H3,(H2,19,20,21,22,24) |
Clave InChI |
FBSNDKSNDCDXDX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)








![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)
